2-{2-[(Pyridin-3-yl)methoxy]phenyl}acetic acid
CAS No.: 1513346-23-0
Cat. No.: VC5466602
Molecular Formula: C14H13NO3
Molecular Weight: 243.262
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1513346-23-0 |
|---|---|
| Molecular Formula | C14H13NO3 |
| Molecular Weight | 243.262 |
| IUPAC Name | 2-[2-(pyridin-3-ylmethoxy)phenyl]acetic acid |
| Standard InChI | InChI=1S/C14H13NO3/c16-14(17)8-12-5-1-2-6-13(12)18-10-11-4-3-7-15-9-11/h1-7,9H,8,10H2,(H,16,17) |
| Standard InChI Key | WGYHSZZTNHKSPK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CC(=O)O)OCC2=CN=CC=C2 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a phenyl ring connected via an ether linkage (-O-) to a pyridine ring at the 3-position, with an acetic acid group (-CHCOOH) attached to the phenyl ring’s 2-position. This configuration is captured in its IUPAC name, 2-[2-(pyridin-3-ylmethoxy)phenyl]acetic acid, and the SMILES notation C1=CC=C(C(=C1)CC(=O)O)OCC2=CN=CC=C2 . The pyridine ring introduces aromatic nitrogen, which may enhance interactions with biological targets, while the acetic acid group offers potential for salt formation, improving solubility.
Spectroscopic and Computational Identifiers
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InChIKey:
WGYHSZZTNHKSPK-UHFFFAOYSA-N -
Standard InChI:
InChI=1S/C14H13NO3/c16-14(17)8-12-5-1-2-6-13(12)18-10-11-4-3-7-15-9-11/h1-7,9H,8,10H2,(H,16,17).
These identifiers facilitate precise database searches and computational modeling, critical for drug discovery workflows.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1513346-23-0 | |
| Molecular Formula | ||
| Molecular Weight | 243.26 g/mol | |
| SMILES | C1=CC=C(C(=C1)CC(=O)O)OCC2=CN=CC=C2 |
Synthesis and Preparation
Synthetic Routes
The compound is typically synthesized via Williamson ether synthesis, a two-step process involving:
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Formation of the ether linkage: Reaction of pyridin-3-ylmethanol with a brominated phenylacetic acid derivative under basic conditions (e.g., NaOH or KCO) to form the methoxy bridge.
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Acetic acid moiety introduction: Hydrolysis of ester intermediates or direct substitution to attach the carboxylic acid group.
Alternative methods may employ Ullmann coupling or nucleophilic aromatic substitution, though these are less commonly reported. The lack of detailed reaction conditions in public literature underscores the need for optimized synthetic protocols.
Purification and Characterization
Post-synthesis, purification is achieved via column chromatography or recrystallization. Characterization relies on nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. For instance:
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H NMR: Peaks corresponding to the pyridine protons (δ 8.5–7.2 ppm), phenyl ring (δ 7.4–6.8 ppm), and acetic acid methylene (δ 3.6 ppm).
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MS: Molecular ion peak at m/z 243.26.
Physicochemical Properties
Crystallography and Conformational Analysis
No single-crystal X-ray diffraction data are available. Computational models (e.g., density functional theory) predict a planar phenyl-pyridine system with the acetic acid group adopting a gauche conformation relative to the ether linkage .
Research Gaps and Future Directions
Pharmacokinetic Studies
Absorption, distribution, metabolism, and excretion (ADME) properties remain uncharacterized. In vitro assays using Caco-2 cells or hepatic microsomes are needed to evaluate bioavailability and metabolic stability .
Target Identification
High-throughput screening against kinase libraries or GPCR panels could elucidate specific molecular targets. Computational docking studies using the InChIKey WGYHSZZTNHKSPK-UHFFFAOYSA-N may prioritize candidates for experimental validation .
Toxicity Profiling
Acute and chronic toxicity studies in preclinical models are essential to establish safety margins. The compound’s similarity to known drugs warrants caution regarding off-target effects.
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